3-Amino-4-methoxypicolinic acid
Overview
Description
3-Amino-4-methoxypicolinic acid is a chemical compound with the CAS Number: 870997-76-5 and a molecular weight of 168.15 . Its linear formula is C7H8N2O3 .
Synthesis Analysis
The synthesis of this compound involves oxidative polymerization of aniline with 3-amino-4-methoxybenzoic acid . The yield of the reaction was reported to be 56% .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H8N2O3 . It has a molecular weight of 168.15 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 168.15 and a linear formula of C7H8N2O3 . More detailed properties such as density, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Synthesis and Transformation
3-Amino-4-methoxypicolinic acid plays a role in the synthesis and transformation of other chemical compounds. It has been used in the synthesis of 4-methoxypicolin- and 2-methoxyisonicotin-anilides, facilitating the regiospecific transformation of picolinic and isonicotinic acids into 2, 3, 4-trisubstituted pyridines (Epsztajn et al., 1989).
Mass Spectrometry
This compound has been used as a matrix in matrix-assisted laser desorption/ionization of DNA and proteins, enhancing the detection of these biopolymers in mass spectrometry (Taranenko et al., 1994).
Anion Binding Properties
This compound has been incorporated into cyclic hexapeptides to study their conformation and anion binding properties. Such research contributes to understanding how modifications in molecular structure affect binding capabilities and receptor properties (Kubik & Goddard, 2002).
Antimicrobial Activities and DNA Interactions
The antimicrobial activities and DNA interactions of derivatives of pyridine-2-carboxylic acid, which include this compound, have been extensively studied. These studies are crucial in understanding their potential as antimicrobial agents and their mechanism of action at a molecular level (Tamer et al., 2018).
Photocleavage Efficiency
Research on the photocleavage of 1-acyl-7-nitroindolines indicates that substituents like this compound can affect the efficiency of photolysis, a process relevant in the development of photolabile precursors of carboxylic acids (Papageorgiou & Corrie, 2000).
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interactions and potential therapeutic applications of compounds related to this compound in various domains, including microbial, cancer, and inflammatory proteins (Nair et al., 2014).
Quantum Chemical Calculations
Studies have also been conducted using density functional theory to understand the electronic properties of derivatives of this compound, offering insights into their behavior in different solvents and their potential applications in various fields (Banjo & Olatunbosun, 2013).
Novel Carriers for High-Capacity Loading
The use of methoxy-modified kaolinite, related to this compound, as a carrier for high-capacity loading and controlled release of herbicides and potentially other chemicals, highlights its utility in agricultural and biochemical applications (Tan et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to aminosalicylic acid , which is known to target Mycobacterium tuberculosis
Mode of Action
Aminosalicylic acid, a related compound, inhibits folic acid synthesis in Mycobacterium tuberculosis . It’s possible that 3-Amino-4-methoxypicolinic acid may have a similar mode of action, but this requires further investigation.
Biochemical Pathways
Given its structural similarity to aminosalicylic acid, it might affect the folic acid synthesis pathway . .
Pharmacokinetics
Its lipophilicity (Log Po/w) is around 0.58 , which could influence its distribution and bioavailability.
Result of Action
Given its structural similarity to aminosalicylic acid, it might have bacteriostatic effects , but this is speculative and needs to be confirmed by experimental studies.
Properties
IUPAC Name |
3-amino-4-methoxypyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYTXTGLTHEDPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.